Murabutide
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Overview
Description
Murabutide is a synthetic immunomodulator derived from muramyl dipeptide, the smallest bioactive unit of bacterial peptidoglycan . It was developed as a safer alternative to muramyl dipeptide, which was found to be too toxic for use as an adjuvant in humans . This compound retains all the immunomodulatory properties of muramyl dipeptide without the associated toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Murabutide is synthesized by modifying muramyl dipeptide. The process involves the acetylation of muramic acid followed by the coupling of L-alanine and D-glutamine . The final step involves esterification with n-butyl alcohol .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, ensuring that the final product is free from contaminants such as lipoproteins and endotoxins .
Chemical Reactions Analysis
Types of Reactions: Murabutide primarily undergoes substitution reactions due to the presence of functional groups such as amides and esters . It is stable under physiological conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as acetyl chloride for acetylation, L-alanine and D-glutamine for peptide coupling, and n-butyl alcohol for esterification . The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products: The major product of these reactions is this compound itself, which is characterized by its immunomodulatory properties .
Scientific Research Applications
Murabutide has a wide range of scientific research applications:
Mechanism of Action
Murabutide exerts its effects through the activation of NOD2 . Upon binding to NOD2, this compound induces the oligomerization of NOD2, which then signals via receptor-interacting protein kinase 2 (RIP2) . This leads to the ubiquitination of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) essential modulator (NEMO) and the activation of NF-κB . The activation of NF-κB results in the production of inflammatory cytokines . Additionally, poly-ubiquitinated RIP2 recruits transforming growth factor-beta-activated kinase 1 (TAK1), leading to the activation of mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Murabutide is unique in its safety profile and immunomodulatory properties compared to other similar compounds:
Muramyl Dipeptide: While muramyl dipeptide is the parent molecule of this compound, it is associated with higher toxicity and pyrogenicity.
CL429: This is a chimeric compound that stimulates both Toll-like receptor 2 (TLR2) and NOD2. CL429 has potent adjuvant activity with no apparent toxicity.
This compound stands out due to its ability to activate NOD2 without the associated toxicity of muramyl dipeptide, making it a safer and effective immunomodulator .
Properties
Molecular Formula |
C23H40N4O11 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C23H40N4O11/c1-5-6-9-36-22(34)14(7-8-16(24)30)27-20(32)11(2)25-21(33)12(3)37-19-17(26-13(4)29)23(35)38-15(10-28)18(19)31/h11-12,14-15,17-19,23,28,31,35H,5-10H2,1-4H3,(H2,24,30)(H,25,33)(H,26,29)(H,27,32)/t11-,12+,14+,15+,17+,18+,19+,23?/m0/s1 |
InChI Key |
ZDSXRJABOCTJTD-HUYBTDLASA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Synonyms |
AMAIG-BE murabutide muramyl dipeptide butyl ester N-acetylmuramyl-alanylglutamine-n-butyl ester N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester N-AcMu-Ala-Gln-n-butyl este |
Origin of Product |
United States |
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